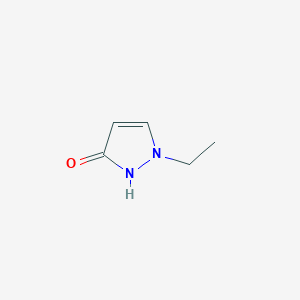

1-ethyl-1H-pyrazol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-ethyl-1H-pyrazol-3-ol" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicine and agriculture. The papers provided focus on the synthesis, structural analysis, and some applications of various ethyl-substituted pyrazole derivatives, which can offer insights into the properties and potential uses of "this compound" [1-10].

Synthesis Analysis

The synthesis of ethyl-substituted pyrazole derivatives is often achieved through cyclocondensation reactions, as seen in the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation . Similarly, the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates demonstrates high regioselectivity in alkylation and acylation reactions . A green one-pot three-component synthesis approach is also described for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s . These methods highlight the versatility and efficiency of synthesizing ethyl-substituted pyrazole derivatives, which could be applicable to "this compound" [1-3].

Molecular Structure Analysis

The molecular structure of ethyl-substituted pyrazoles is often confirmed using crystallographic data, as seen in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . The structure of 3(5)-ethyl-5(3)-phenyl-1H-pyrazole reveals a tetramer formed by different tautomers in dynamic equilibrium . X-ray single crystal diffraction is a common technique used to determine the crystal structure of these compounds, providing detailed information on the molecular geometry and intermolecular interactions [6-9].

Chemical Reactions Analysis

The reactivity of ethyl-substituted pyrazoles can be inferred from the synthesis of novel derivatives, such as the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives leading to compounds with potential biological activity . The chemical reactions involved in the synthesis of these derivatives often include condensation, alkylation, and acylation, which are key in forming the pyrazole core and introducing various functional groups [1-3, 7].

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl-substituted pyrazoles are closely related to their molecular structure. For instance, the crystal structure and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provide insights into its stability and electronic properties . The synthesis and characterization of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, including DFT calculations, offer a glimpse into the compound's electrostatic potential and molecular orbitals, which are indicative of its reactivity and potential interactions . These analyses are crucial for understanding the behavior of "this compound" in various environments and its potential applications [8-9].

科学的研究の応用

Synthesis and Characterization

- Synthesis and Characterization : 1-Ethyl-1H-pyrazol-3-ol is utilized in the synthesis and characterization of novel pyrazole derivatives. For instance, it's used in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, which is characterized using techniques like NMR, mass spectrometry, and X-ray diffraction (Naveen et al., 2021).

Tautomerism Studies

- Tautomerism Studies : Research on this compound contributes to understanding tautomerism in related compounds. An example includes the investigation of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, revealing insights into tautomerism through NMR and crystal structure analysis (Arbačiauskienė et al., 2018).

Eco-Friendly Synthesis

- Eco-Friendly Synthesis : The compound is involved in eco-friendly synthesis processes, such as the one-pot synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) using recyclable catalysts, emphasizing environmental sustainability in chemical synthesis (Zhou & Zhang, 2015).

Applications in Catalysis

- Applications in Catalysis : It's used in Pd-catalyzed cross-coupling reactions, showcasing its role in facilitating complex chemical transformations and synthesizing diverse pyrazole derivatives (Arbačiauskienė et al., 2009).

Multicomponent Reaction Synthesis

- Multicomponent Reaction Synthesis : The compound is essential in multicomponent reaction synthesis, such as the efficient production of 4-alkyl-5-methyl-1H-pyrazol-3-ols, demonstrating its versatility in chemical synthesis (Kalita et al., 2017).

Antitumor Activity

- Antitumor Activity : Derivatives of this compound have been studied for their cytotoxic properties against tumor cell lines, indicating potential applications in cancer research (Kodadi et al., 2007).

Antibacterial Activity

- Antibacterial Activity : Some derivatives have been synthesized and evaluated for their antibacterial activity, suggesting a potential role in the development of new antibacterial agents (Bhavanarushi et al., 2013).

Antiviral Activity

- Antiviral Activity : this compound derivatives also exhibit antiviral activity, for instance, against peste des petits ruminant virus (PPRV), highlighting its significance in antiviral drug development (Sujatha et al., 2009).

Safety and Hazards

作用機序

Target of Action

1-Ethyl-1H-pyrazol-3-ol is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities , suggesting that their targets may include proteins or enzymes involved in the life cycles of the Leishmania and Plasmodium parasites.

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in a way that inhibits the growth and proliferation of the parasites . For instance, some pyrazole derivatives have shown superior antipromastigote activity, which is crucial in the life cycle of Leishmania .

Biochemical Pathways

Given the antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that these compounds likely interfere with essential biochemical pathways in the Leishmania and Plasmodium parasites, leading to their death or inhibited growth.

Result of Action

Some pyrazole derivatives have demonstrated significant inhibition effects against leishmania and plasmodium , suggesting that this compound may have similar effects.

特性

IUPAC Name |

2-ethyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-7-4-3-5(8)6-7/h3-4H,2H2,1H3,(H,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMMUBXQRZJIIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52867-41-1 |

Source

|

| Record name | 1-ethyl-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Chloro-2-methyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(11),4(12),5,7,9-pentaen-3-one](/img/structure/B3001803.png)

![3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B3001808.png)

![N-[{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}(hydrazino)methylene]benzenesulfonamide](/img/structure/B3001809.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[2-(trifluoromethoxy)phenyl]urea](/img/structure/B3001810.png)

![N-[3-fluoro-4-(3-fluorophenoxy)phenyl]prop-2-enamide](/img/structure/B3001812.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3001814.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3001822.png)